An In-Depth Technical Guide to 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (CAS No. 476472-22-7)
An In-Depth Technical Guide to 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (CAS No. 476472-22-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to present a detailed examination of its chemical properties, a proposed synthetic route, and its putative biological activities. The quinoline and trifluoromethylphenyl moieties are well-established pharmacophores, suggesting that this compound is a promising candidate for further investigation as an anticancer and antimicrobial agent. This guide is intended to serve as a foundational resource for researchers initiating projects involving this molecule, providing both theoretical groundwork and practical methodological insights.
Introduction and Chemical Identity
2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone is a molecule of interest in the field of drug discovery, belonging to the diverse family of quinoline derivatives. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The incorporation of a trifluoromethylphenyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[2] Although detailed studies on this specific molecule are not widely published, its structural components suggest a strong potential for biological activity.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 476472-22-7 |
| IUPAC Name | 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone |
| Molecular Formula | C₁₈H₁₂F₃NO |
| Molecular Weight | 315.29 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F |
| InChI Key | OSEATGPRADZRND-UHFFFAOYSA-N |
Proposed Synthesis and Physicochemical Properties
Proposed Synthetic Protocol
Step 1: Synthesis of 4-Chloroquinoline
The initial step involves the synthesis of a 4-chloroquinoline precursor. This can be achieved through the Gould-Jacobs reaction, where an aniline is reacted with an appropriate β-ketoester, followed by cyclization and subsequent chlorination.
Step 2: Synthesis of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
The final product is proposed to be synthesized via a nucleophilic substitution reaction between 4-chloroquinoline and a suitable carbanion derived from 1-[4-(trifluoromethyl)phenyl]ethanone.
Experimental Protocol:
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Preparation of the Nucleophile: To a solution of 1-[4-(trifluoromethyl)phenyl]ethanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the resulting enolate solution at -78 °C for 1 hour.
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Nucleophilic Substitution: To the enolate solution, add a solution of 4-chloroquinoline (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired product, 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone.
Caption: Proposed synthetic workflow for 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone.
Predicted Physicochemical Properties and Spectroscopic Data
Based on its chemical structure, the following physicochemical properties and spectroscopic characteristics are predicted. It is imperative to note that these are theoretical predictions and require experimental verification.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| LogP | ~4.5 | The aromatic rings and trifluoromethyl group contribute to its lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Calculated based on the nitrogen and oxygen atoms. |
| Hydrogen Bond Donors | 0 | No N-H or O-H groups are present. |
| Hydrogen Bond Acceptors | 2 | The nitrogen in the quinoline ring and the carbonyl oxygen. |
| Rotatable Bonds | 3 | Allowing for some conformational flexibility. |
Predicted Spectroscopic Data:
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¹H NMR (in CDCl₃, 400 MHz):
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δ 8.8-8.9 ppm (d): Proton on C2 of the quinoline ring.
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δ 8.1-8.2 ppm (d): Proton on C8 of the quinoline ring.
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δ 7.5-7.8 ppm (m): Aromatic protons on the quinoline and trifluoromethylphenyl rings.
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δ 4.5-4.6 ppm (s): Methylene protons (CH₂) adjacent to the carbonyl group and the quinoline ring.
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¹³C NMR (in CDCl₃, 100 MHz):
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δ ~195 ppm: Carbonyl carbon.
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δ ~120-150 ppm: Aromatic carbons of the quinoline and trifluoromethylphenyl rings.
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δ ~45 ppm: Methylene carbon.
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IR (KBr, cm⁻¹):
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~1690 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ketone.
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~1600, 1500 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.
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~1320, 1160, 1120 cm⁻¹: Strong absorptions characteristic of the C-F stretching of the CF₃ group.
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Mass Spectrometry (ESI+):
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m/z: 316.09 [M+H]⁺
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Potential Biological Activities and Mechanisms of Action
The structural motifs within 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone strongly suggest potential as both an anticancer and antimicrobial agent.
Anticancer Potential
Quinoline derivatives are known to exhibit a wide range of anticancer activities through various mechanisms.[1] These include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[2]
Putative Mechanism of Action: Kinase Inhibition
Many quinoline-based compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The planar aromatic system can engage in π-π stacking interactions within the ATP-binding pocket. The trifluoromethylphenyl moiety can further enhance binding affinity through hydrophobic and electrostatic interactions.
Caption: Putative mechanism of anticancer action via kinase inhibition.
Antimicrobial Potential
The quinoline core is also present in many antimicrobial agents.[4] The mechanism of action for quinoline-based antimicrobials can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. The lipophilic nature of the trifluoromethylphenyl group could facilitate the transport of the molecule across the bacterial cell membrane, allowing it to reach intracellular targets.[2]
Concluding Remarks and Future Directions
2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone represents a molecule of significant interest for further investigation in the realm of drug discovery. Its structural features, combining the privileged quinoline scaffold with a trifluoromethylphenyl group, suggest a high probability of potent biological activity. While this guide provides a robust theoretical framework, including a proposed synthesis and putative mechanisms of action based on extensive analysis of related compounds, it is crucial to underscore the necessity for empirical validation.
Future research should focus on the following key areas:
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Synthesis and Characterization: The proposed synthetic route requires experimental validation, and the resulting compound must be fully characterized using modern spectroscopic techniques (NMR, IR, MS) and elemental analysis to confirm its identity and purity.
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In Vitro Evaluation: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities, respectively. This will allow for the determination of key parameters such as IC₅₀ and MIC values.
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Mechanism of Action Studies: Should promising activity be observed, further studies to elucidate the precise mechanism of action are warranted. This could involve kinase inhibition assays, tubulin polymerization assays, or studies on bacterial DNA gyrase inhibition.
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In Vivo Studies: For compounds demonstrating significant in vitro activity and a favorable preliminary safety profile, in vivo studies in appropriate animal models would be the next logical step to assess efficacy and pharmacokinetics.
This technical guide serves as a starting point for the scientific exploration of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone. The convergence of established pharmacophores within its structure provides a strong rationale for its further development as a potential therapeutic agent.
References
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Mague, J. T., & Akkurt, M. (2012). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3177. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10330130, 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22352226, 5-Morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one. Available at: [Link]
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Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. Available at: [Link]
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Chemcd. 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone ,476472-22-7. Available at: [Link]
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SpectraBase. 2-(3,4-dihydro-2H-quinolin-1-yl)-1-phenyl-ethanone. Available at: [Link]
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